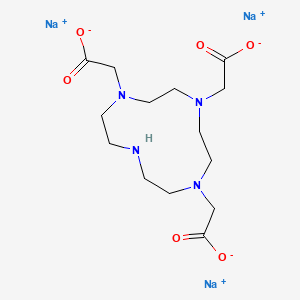

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

描述

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a useful research compound. Its molecular formula is C14H23N4Na3O6 and its molecular weight is 412.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

DO3A is a metal chelating agent . Its primary targets are metal ions, particularly gadolinium ions (Gd^3+) . These ions play a crucial role in magnetic resonance imaging (MRI), where they enhance the contrast of the images .

Mode of Action

DO3A forms a tight chelate complex with metal ions such as Gd^3+ . This interaction results in the formation of Gd-DO3A complexes . The chelation process involves the donation of electron pairs from the DO3A to the metal ion, resulting in a stable complex .

Biochemical Pathways

Instead, it influences the magnetic properties of water protons in the vicinity of the complex, which is detected in MRI scans .

Result of Action

The formation of the Gd-DO3A complex enhances the contrast in MRI scans . This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various medical conditions .

生化分析

Biochemical Properties

Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through chelation. The compound’s strong binding affinity for metal ions allows it to modulate the activity of metalloenzymes and influence various biochemical pathways . For instance, it can form complexes with gadolinium ions, which are used as contrast agents in MRI, enhancing the imaging of biological tissues .

Cellular Effects

The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate on cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Its ability to chelate metal ions can affect the availability of essential cofactors for enzymatic reactions, thereby modulating metabolic activities . Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .

Molecular Mechanism

At the molecular level, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects through binding interactions with biomolecules. The compound’s chelation of metal ions can inhibit or activate metalloenzymes, depending on the specific enzyme and metal ion involved . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, the compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at low temperatures (2-8°C), ensuring its efficacy in long-term experiments . Prolonged exposure to environmental factors such as light and air can lead to degradation, affecting its biochemical properties and interactions .

Dosage Effects in Animal Models

The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic activities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is involved in various metabolic pathways, primarily through its interaction with metalloenzymes and cofactors. The compound’s chelation of metal ions can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, its interaction with gadolinium ions can affect the metabolism of contrast agents used in MRI, enhancing their imaging properties .

Transport and Distribution

Within cells and tissues, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes can be transported across cell membranes and into target tissues .

Subcellular Localization

The subcellular localization of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the compound’s chelation of metal ions can target it to mitochondria, influencing mitochondrial function and metabolic activities .

生物活性

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, commonly referred to as DO3A, is a chelating agent that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of DO3A, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H23N4Na3O6

- Molecular Weight : 412.32 g/mol

- CAS Number : 217973-03-0

DO3A features a tetraazacyclododecane core with three acetic acid side chains, allowing it to effectively chelate metal ions. This structure is crucial for its biological activity, particularly in medical imaging and therapy.

Mechanisms of Biological Activity

DO3A primarily functions as a chelator for metal ions such as gadolinium (Gd) and manganese (Mn), which enhances its utility in various biomedical applications. The biological activity can be attributed to several mechanisms:

- Metal Ion Chelation : DO3A binds to metal ions, facilitating their transport and bioavailability in biological systems. This property is particularly useful in MRI contrast agents where gadolinium is used for enhanced imaging contrast.

- Antimicrobial Activity : Research indicates that metal complexes of DO3A exhibit antimicrobial properties. The chelation of essential metal ions disrupts bacterial metabolism and growth.

- Cellular Uptake : The structure of DO3A allows for improved cellular uptake of the metal complexes it forms. This is critical in drug delivery systems where targeted therapy is desired.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DO3A:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various metal chelates, DO3A complexes showed significant bactericidal activity against Gram-positive and Gram-negative bacteria at concentrations as low as 250 ppm. The study highlighted the potential use of DO3A in developing new antimicrobial agents targeting resistant bacterial strains .

Case Study 2: MRI Applications

A clinical trial involving patients with tumors utilized Gd-DO3A as a contrast agent during MRI scans. The results indicated superior imaging quality and tumor delineation compared to conventional gadolinium-based agents. This study emphasizes the importance of DO3A in enhancing diagnostic imaging techniques .

Case Study 3: Drug Delivery Systems

Research on Gd-DO3A complexes demonstrated their effectiveness as carriers for chemotherapeutic drugs in targeted cancer therapy. The complexes facilitated increased drug accumulation in tumor tissues while minimizing systemic toxicity .

化学反应分析

Derivatization Reactions

DO3A serves as a precursor for functionalized ligands through alkylation or acylation:

-

N-Alkylation : Reaction with epoxides (e.g., propylene oxide) introduces hydroxyalkyl groups, forming derivatives like 10-(2-hydroxypropyl)-DO3A (HPDO3A) .

-

Acylation : Glycidamide or tert-butyl bromoacetate modifies the fourth nitrogen, enabling conjugation with biomolecules or fluorophores .

Example Reaction Pathway :

-

Alkylation :

-

Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes tert-butyl esters to regenerate carboxylic acid groups .

Metal Chelation and Stability

DO3A forms stable complexes with trivalent lanthanides (e.g., Gd³⁺, La³⁺) and transition metals (e.g., Zn²⁺, Ca²⁺):

-

Gadolinium Complexation : Used in MRI contrast agents (e.g., Gadoteridol), where DO3A derivatives exhibit high thermodynamic stability (log K ≈ 21–23) .

-

pH Sensitivity : Deprotonation occurs at pH > 8.5, enhancing metal-binding efficiency .

Table 2: Stability Constants of DO3A Complexes

| Metal Ion | log K (Stability Constant) | Application | Source |

|---|---|---|---|

| Gd³⁺ | 23.8 | MRI Contrast Agents | |

| Zn²⁺ | 16.5 | Biochemical Studies | |

| Ca²⁺ | 10.2 | Ion Transport |

Hydrolysis and Degradation

DO3A undergoes controlled hydrolysis in acidic or basic media:

-

Acidic Hydrolysis : Cleaves tert-butyl esters to yield free carboxylic acids (e.g., DO3A from tri-tert-butyl DO3A) .

-

Alkaline Hydrolysis : Degrades macrocyclic structure at pH > 12.5, releasing metal ions .

Industrial-Scale Production

Patented methods emphasize solvent-free carboxymethylation in water, reducing environmental impact :

属性

IUPAC Name |

trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHVSTSMWHWVMK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N4Na3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217973-03-0 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。